molecular formula C12H17N3O4S B14837075 3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide

3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide

Katalognummer: B14837075
Molekulargewicht: 299.35 g/mol
InChI-Schlüssel: HYWMRMMUPWZWAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.349 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to an isonicotinamide core.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxyisonicotinic acid with N,N-dimethylamine and methylsulfonyl chloride under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)isonicotinamide can be compared with similar compounds such as 3-Cyclopropoxy-N,N-dimethyl-2-(methylamino)isonicotinamide While both compounds share a similar core structure, the presence of different functional groups (methylsulfonamido vs methylamino) imparts unique chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Eigenschaften

Molekularformel

C12H17N3O4S

Molekulargewicht

299.35 g/mol

IUPAC-Name

3-cyclopropyloxy-2-(methanesulfonamido)-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-7-13-11(14-20(3,17)18)10(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

HYWMRMMUPWZWAQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.